

Spectroscopic Profile of 2-Chloroethyl Phenyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethyl phenyl sulfide

Cat. No.: B1346028

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloroethyl phenyl sulfide** (CAS 699-59-2), a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

2-Chloroethyl phenyl sulfide possesses a distinct molecular architecture comprising a phenyl ring, a sulfur atom, and a chloroethyl group. This combination of functionalities gives rise to a unique spectroscopic fingerprint, which can be reliably interpreted using a suite of analytical techniques.

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// Hydrogen atoms (implied) }
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Caption: Chemical structure of **2-Chloroethyl phenyl sulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For **2-Chloroethyl phenyl sulfide**, both ^1H and ^{13}C NMR provide invaluable information about the electronic environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-Chloroethyl phenyl sulfide** is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and chlorine atoms, as well as the anisotropic effect of the phenyl ring.

Table 1: Predicted ^1H NMR Spectral Data for **2-Chloroethyl phenyl sulfide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40 - 7.20	Multiplet	5H	Aromatic protons (C_6H_5)
~3.65	Triplet	2H	$-\text{CH}_2\text{-Cl}$
~3.25	Triplet	2H	$-\text{S-CH}_2-$

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly depending on the solvent and experimental conditions.

Interpretation:

The aromatic protons appear as a complex multiplet in the downfield region (7.40-7.20 ppm), which is characteristic of a monosubstituted benzene ring. The two methylene groups of the chloroethyl chain appear as distinct triplets. The triplet at approximately 3.65 ppm is assigned

to the protons on the carbon adjacent to the electronegative chlorine atom, causing a downfield shift. The triplet around 3.25 ppm corresponds to the protons on the carbon bonded to the sulfur atom. The triplet splitting pattern arises from the coupling between the two adjacent, non-equivalent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in **2-Chloroethyl phenyl sulfide** gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Chloroethyl phenyl sulfide**

Chemical Shift (δ) ppm	Assignment
~135.0	C (quaternary, attached to S)
~130.0	CH (aromatic)
~129.0	CH (aromatic)
~127.0	CH (aromatic)
~43.0	-CH ₂ -Cl
~36.0	-S-CH ₂ -

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly depending on the solvent and experimental conditions.

Interpretation:

The spectrum displays four signals in the aromatic region, corresponding to the quaternary carbon attached to the sulfur atom and the three distinct types of CH carbons in the phenyl ring. The aliphatic region shows two signals. The signal at approximately 43.0 ppm is assigned to the carbon atom bonded to the chlorine atom, and the signal around 36.0 ppm corresponds to the carbon atom attached to the sulfur atom. The greater electronegativity of chlorine compared to sulfur results in a more deshielded (downfield) signal for the adjacent carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for **2-Chloroethyl phenyl sulfide**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3100-3000	Medium	C-H stretch	Aromatic C-H
~2950-2850	Medium	C-H stretch	Aliphatic C-H
~1580 & ~1480	Medium-Strong	C=C stretch	Aromatic ring
~740 & ~690	Strong	C-H out-of-plane bend	Monosubstituted benzene
~660	Medium-Strong	C-Cl stretch	Alkyl halide
~690	Medium	C-S stretch	Thioether

Note: These are characteristic absorption ranges and the exact peak positions and intensities can vary.

Interpretation:

The IR spectrum of **2-Chloroethyl phenyl sulfide** will prominently feature absorptions corresponding to the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1580 and 1480 cm⁻¹. Strong absorptions in the fingerprint region, typically around 740 and 690 cm⁻¹, are indicative of a monosubstituted benzene ring. The aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region. The presence of the chloroethyl group is confirmed by a C-Cl stretching vibration, which is expected to appear in the 800-600 cm⁻¹ range. The C-S stretching vibration is typically weaker and can be found in the 700-600 cm⁻¹ region, often overlapping with other absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Under

electron ionization (EI), **2-Chloroethyl phenyl sulfide** will fragment in a predictable manner.

Predicted Fragmentation Pattern:

The molecular ion peak (M^+) for **2-Chloroethyl phenyl sulfide** would be observed at an m/z corresponding to its molecular weight (approximately 172 g/mol for the ^{35}Cl isotope and 174 g/mol for the ^{37}Cl isotope, with an intensity ratio of about 3:1).

Key Predicted Fragments:

- m/z 137: Loss of a chlorine radical ($[\text{M}-\text{Cl}]^+$).
- m/z 109: Phenylthio cation ($[\text{C}_6\text{H}_5\text{S}]^+$), resulting from the cleavage of the C-C bond in the ethyl chain. This is often a prominent peak.
- m/z 77: Phenyl cation ($[\text{C}_6\text{H}_5]^+$), from the loss of the sulfur atom from the phenylthio cation.
- m/z 63: Chloroethyl cation ($[\text{CH}_2\text{CH}_2\text{Cl}]^+$).
- m/z 49/51: Chloromethyl cation ($[\text{CH}_2\text{Cl}]^+$), with the characteristic 3:1 isotopic pattern for chlorine.

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Caption: Predicted major fragmentation pathways for **2-Chloroethyl phenyl sulfide** in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on established best practices.

NMR Spectroscopy

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A -> B -> C -> D -> E; }

Caption: General workflow for NMR spectroscopic analysis.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Chloroethyl phenyl sulfide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a one-pulse proton spectrum.

- Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
- Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
- ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 200 ppm).
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
 - Employ a relaxation delay appropriate for quaternary carbons if quantitative data is desired.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
 - Assign the peaks in both spectra to the corresponding nuclei in the molecule.

FTIR Spectroscopy

```
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A -> B -> C -> D; }

Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.

- Instrument Preparation:
 - Ensure the FTIR spectrometer's sample compartment is clean and dry.
 - Select the appropriate sampling accessory. For a liquid like **2-Chloroethyl phenyl sulfide**, a liquid film between two salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory is suitable.
- Background Spectrum:
 - Acquire a background spectrum of the empty sample compartment (or with clean, empty salt plates/a clean ATR crystal). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Preparation and Measurement (Liquid Film Method):
 - Place a small drop of **2-Chloroethyl phenyl sulfide** onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
 - Mount the salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

- Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

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A [label="Sample Preparation"]; B [label="GC Separation"]; C [label="MS Ionization and Fragmentation"]; D [label="Mass Analysis and Detection"]; E [label="Data Interpretation"];
A -> B -> C -> D -> E; }

Caption: General workflow for GC-MS analysis.

- Sample Preparation:

- Prepare a dilute solution of **2-Chloroethyl phenyl sulfide** (e.g., 100-1000 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Filter the sample if any particulate matter is present.
- Transfer the solution to a GC autosampler vial.

- Instrument Setup:

- Install an appropriate GC column (e.g., a nonpolar or moderately polar capillary column like a DB-5ms).
- Set the GC oven temperature program to effectively separate the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
- Set the MS transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).
- Set the ion source temperature (e.g., 230 °C).
- Tune the mass spectrometer according to the manufacturer's recommendations.

- Data Acquisition:
 - Inject a small volume of the sample solution (e.g., 1 μ L) into the GC.
 - Acquire mass spectral data in full scan mode over a relevant m/z range (e.g., 40-400 amu).
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to identify the peak corresponding to **2-Chloroethyl phenyl sulfide**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and major fragment ions.
 - Correlate the observed fragmentation pattern with the known structure of the molecule.
 - Compare the acquired spectrum to a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
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